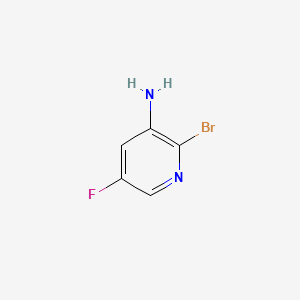

3-Amino-2-Bromo-5-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZAKZBKMMUARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654273 | |

| Record name | 2-Bromo-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-03-8 | |

| Record name | 2-Bromo-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884495-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Bromo 5 Fluoropyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The presence of halogen atoms further activates the ring towards such reactions.

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical factor. For activated aryl halides, the typical order of reactivity for halogen leaving groups is F > Cl ≈ Br > I when the initial attack of the nucleophile is the rate-determining step. nih.govnih.govrsc.org This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

However, the leaving group ability (related to the strength of the carbon-halogen bond and the stability of the halide anion) follows the reverse order (I > Br > Cl > F). If the second step of the SNAr mechanism—the expulsion of the leaving group—is rate-determining, the reactivity order can change. sci-hub.se In the case of 3-Amino-2-Bromo-5-fluoropyridine, the fluorine at the C-5 position and the bromine at the C-2 position present two potential sites for nucleophilic substitution. Based on the "element effect," the C-F bond is generally more susceptible to cleavage in SNAr reactions where nucleophilic addition is the slow step.

The positions of the halogen substituents on the pyridine ring significantly influence the regioselectivity of nucleophilic substitution. Nucleophilic attack on the pyridine ring is strongly favored at the α (C-2/C-6) and γ (C-4) positions. stackexchange.comquora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the intermediate anionic σ-complex (Meisenheimer complex) through resonance, by bearing the negative charge. stackexchange.comquora.com

In this compound, the bromine atom is at the activated C-2 position, while the fluorine is at the C-5 position (a β-position). Attack at C-3 or C-5 does not allow for a resonance structure where the nitrogen atom carries the negative charge. stackexchange.com Therefore, nucleophilic attack is electronically favored at the C-2 position, where the bromine atom is located. This inherent positional activation of the C-2 position competes with the greater lability of the C-F bond in SNAr reactions. The ultimate selectivity would depend on the specific nucleophile and reaction conditions.

The amino group (-NH2) at the C-3 position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. In electrophilic aromatic substitution, such groups are strongly activating and direct incoming electrophiles to the ortho and para positions. libretexts.orgorganicchemistrytutor.comdoubtnut.com However, in nucleophilic aromatic substitution, electron-donating groups generally decrease the reactivity of the ring by increasing its electron density, making it less attractive to incoming nucleophiles.

Despite this deactivating effect, the amino group can influence the regioselectivity. Its electron-donating resonance effect is felt most strongly at the ortho (C-2, C-4) and para (C-6, relative to the C-3 amino group) positions. This increased electron density at C-2 could potentially disfavor nucleophilic attack at this position. Conversely, the inductive electron-withdrawing effect of the amino group and the activating effect of the ring nitrogen still render the C-2 position susceptible to attack. The interplay between the activating/directing effects of the ring nitrogen and the deactivating/directing effects of the amino group creates a complex reactivity profile.

Studies on other polyhalogenated pyridines provide insight into the potential chemoselectivity for this compound. In many transition metal-catalyzed reactions, the C-Br bond is significantly more reactive than the C-F bond. However, in SNAr, the situation is more nuanced.

For example, in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine, substitution patterns can be controlled to achieve mono-, di-, or tri-substituted products, indicating that the reactivity of the different bromine atoms can be modulated. beilstein-journals.org In dihalo systems where one halogen is at an activated position (e.g., C-2) and the other is not, substitution often occurs preferentially at the activated site. For this compound, the C-2 bromine is in an electronically favored position for nucleophilic attack compared to the C-5 fluorine. This positional advantage for the bromine may counteract the higher intrinsic reactivity of the C-F bond in SNAr, potentially allowing for selective substitution at either site depending on the chosen reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, widely used for the synthesis of biaryls. wikipedia.orglibretexts.org The general catalytic cycle involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

In the context of this compound, the different reactivities of the C-Br and C-F bonds towards palladium are key to its utility. The oxidative addition step, which is often rate-determining, is much more facile for aryl bromides than for aryl fluorides. This difference in reactivity allows for highly selective coupling at the C-Br bond.

A typical Suzuki coupling reaction involving this compound would react it with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction would selectively form a C-C bond at the C-2 position, leaving the C-5 fluorine atom intact for potential subsequent transformations.

Table 1: Reactivity of Halogen Substituents in Different Reaction Types

| Reaction Type | Most Reactive Site on this compound | Rationale |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-2 (Bromo) or C-5 (Fluoro) | C-2 is electronically activated (α-position). stackexchange.comquora.com C-5 has a better leaving group (Fluorine) if nucleophilic attack is rate-determining. nih.govnih.govrsc.org |

| Suzuki Coupling | C-2 (Bromo) | The C-Br bond is significantly more reactive than the C-F bond in the oxidative addition step to Palladium(0). |

Table 2: General Conditions for Suzuki Coupling of Aryl Bromides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | Catalyzes the C-C bond formation libretexts.orgresearchgate.net |

| Base | K3PO4, Cs2CO3, Na2CO3 | Activates the organoboron reagent for transmetalation wikipedia.orgorganic-chemistry.org |

| Solvent | Dioxane/Water, Toluene (B28343), DMF | Solubilizes reactants and facilitates the reaction |

This selective reactivity makes this compound a useful building block for the synthesis of complex, highly functionalized pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a powerful tool for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of arylamines from aryl halides. In the context of this compound, this methodology allows for the introduction of a wide range of amino substituents at the 2-position of the pyridine ring.

The general reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. Common bases used include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). nih.gov The reaction is typically carried out in an inert solvent such as toluene or dioxane under an inert atmosphere. chemspider.com

The mechanism of the Buchwald-Hartwig amination is understood to proceed through a catalytic cycle involving:

Oxidative addition of the aryl bromide to the Pd(0) catalyst.

Formation of a palladium-amido complex.

Reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

A general procedure for the Buchwald-Hartwig amination of 2-bromopyridines involves heating the bromopyridine with the desired amine, a palladium source like Pd₂(dba)₃, a phosphine ligand such as XPhos, and a base like sodium tert-butoxide in a solvent like toluene. rsc.org

Below is a table summarizing representative examples of Buchwald-Hartwig amination reactions with 2-bromo-5-fluoropyridine (B41290), a closely related substrate, which demonstrates the versatility of this method.

Table 1: Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyridine with Various Amines rsc.org

| Amine | Product | Yield (%) |

| Piperidine | 5-Fluoro-2-(piperidin-1-yl)pyridine | Not specified |

| N-Methylpiperazine | 5-Fluoro-2-(4-methylpiperazin-1-yl)pyridine | Not specified |

| Dimethylamine | 2-(N,N-Dimethylamino)-5-fluoropyridine | 74 |

| n-Butylamine | 2-(n-Butylamino)-5-fluoropyridine | Not specified |

| Benzylamine | 2-(Benzylamino)-5-fluoropyridine | Not specified |

| Aniline | 2-Anilino-5-fluoropyridine | Not specified |

| 3-Aminopyridine (B143674) | 2-(Pyridin-3-ylamino)-5-fluoropyridine | 73 |

Reaction conditions: 2-bromo-5-fluoropyridine, amine, Pd₂(dba)₃, XPhos, NaOtBu, toluene, 100 °C, 24 h.

Other Cross-Coupling Methodologies for Derivatization

Beyond the Buchwald-Hartwig amination, other cross-coupling reactions are instrumental in the derivatization of this compound. The Suzuki and Sonogashira couplings are prominent examples, enabling the formation of carbon-carbon bonds at the 2-position.

Suzuki Coupling:

The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water or dioxane/water). nih.gov The unprotected amino group at the 3-position can be compatible with Suzuki coupling conditions, although in some cases, protection may be necessary to avoid side reactions. nih.gov

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a direct method for the synthesis of 2-alkynyl-3-amino-5-fluoropyridines. A typical Sonogashira reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), a base (typically an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent), and the terminal alkyne. researchgate.net The reaction is generally carried out under mild, anaerobic conditions. The Sonogashira coupling has been successfully applied to structurally similar substrates, such as 5- and 6-bromo-3-fluoro-2-cyanopyridines, to produce a range of alkynylpyridines in high yields. soton.ac.uk

Table 2: Comparison of Suzuki and Sonogashira Couplings for Derivatization

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | C(sp²)-C(sp) |

Oxidative and Reductive Transformations

Oxidation Pathways to Pyridine N-Oxides

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this purpose. rsc.orgorganic-chemistry.org The oxidation is generally carried out in a chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), at or below room temperature. rsc.org

The resulting this compound N-oxide is a valuable intermediate. The N-oxide functionality can activate the pyridine ring towards nucleophilic substitution, potentially offering alternative pathways for functionalization. rsc.org For example, the synthesis of meta-substituted fluoropyridines has been achieved through the direct fluorination of pyridine N-oxide precursors. rsc.org Furthermore, the N-oxide can be a precursor for other functional groups or can be removed reductively if no longer needed.

The oxidation of substituted pyridines to their N-oxides is a well-established transformation, and it is anticipated that this compound would undergo this reaction smoothly. The safety and scalability of such oxidations can be improved by using systems like m-CPBA with gaseous ammonia (B1221849) for a safer workup. acs.org

Reductive Functionalization of the Pyridine Ring

The pyridine ring of this compound can undergo reductive functionalization, leading to the formation of fluorinated piperidines. This transformation is typically accomplished through catalytic hydrogenation. acs.orgnih.gov The reduction of fluoropyridines to the corresponding piperidines often requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. acs.orgnih.gov The reaction conditions, including the choice of solvent and the use of acidic additives like hydrochloric acid, can significantly influence the reaction's efficiency and stereoselectivity. nih.gov The hydrogenation of fluoropyridines often proceeds with cis-selectivity. acs.org

In addition to the reduction of the pyridine ring, the bromo substituent at the 2-position can also be subject to reductive dehalogenation. This process can occur under catalytic hydrogenation conditions or by using other reducing agents. chemicalbook.comrsc.org The relative rates of pyridine ring reduction and dehalogenation would depend on the specific catalyst and reaction conditions employed. Reductive dehalogenation of brominated aromatic compounds can also be achieved using bimetallic systems like Cu/Fe or Pd/Fe. rsc.org

Cascade and Multicomponent Reactions Involving this compound

The reactivity of this compound, with its multiple functional groups, makes it a suitable candidate for cascade and multicomponent reactions. These reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to building molecular complexity from simple starting materials.

A potential cascade reaction involving this compound could begin with a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination or a Suzuki coupling, at the 2-position. The newly introduced functional group could then participate in an intramolecular cyclization with the amino group at the 3-position. For instance, a cascade process involving an initial imination followed by a Buchwald-Hartwig cross-coupling and a subsequent cycloaddition has been reported for the synthesis of pyrido[2,3-d]pyrimidines. rsc.org A similar strategy could be envisioned for this compound, where reaction with a suitable partner could lead to the formation of fused heterocyclic systems.

Multicomponent reactions (MCRs) involving this substrate are also conceivable. For example, the amino group could participate in reactions like the Ugi or Passerini reactions, which combine three or four starting materials in a single step to produce complex products. The bromo and fluoro substituents would be carried through the reaction, providing opportunities for further diversification of the resulting MCR products.

Reaction Mechanisms and Pathways Elucidation

Understanding the reaction mechanisms and pathways of the transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Cross-Coupling Reactions:

Buchwald-Hartwig Amination: The catalytic cycle is generally accepted to involve the oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido intermediate, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org The steric and electronic properties of the phosphine ligand play a critical role in facilitating these steps. researchgate.net

Suzuki Coupling: The mechanism involves the oxidative addition of the C-Br bond to Pd(0), followed by transmetalation of the organic group from the boron atom to the palladium center, and finally, reductive elimination to form the new C-C bond. wikipedia.org The base is essential for activating the organoboron species for transmetalation.

Sonogashira Coupling: This reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the C-Br bond, followed by transmetalation from a copper acetylide species. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) cocatalyst in the presence of a base. wikipedia.org

Oxidative and Reductive Transformations:

N-Oxidation with m-CPBA: The oxidation of the pyridine nitrogen with a peroxy acid like m-CPBA is believed to proceed through a concerted mechanism, often depicted as a "butterfly" transition state, where the oxygen atom is transferred from the peroxy acid to the nitrogen atom. masterorganicchemistry.com

Catalytic Hydrogenation: The reduction of the pyridine ring on a heterogeneous catalyst surface involves the sequential addition of hydrogen atoms to the aromatic ring. acs.org The stereochemical outcome is often cis-addition, as both hydrogen atoms are delivered from the catalyst surface to the same face of the substrate.

Reductive Dehalogenation: The mechanism of reductive dehalogenation of aryl bromides can vary. With catalytic hydrogenation, it can involve hydrogenolysis on the catalyst surface. In bimetallic systems like Pd/Fe, galvanic cells are formed, enhancing the reduction potential of iron, which then facilitates the dehalogenation. rsc.org

Vibrational Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. For this compound, the FTIR spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of the amino group (N-H), the carbon-nitrogen (C-N), carbon-carbon (C-C), carbon-halogen (C-Br, C-F), and pyridine ring C-H bonds.

Based on studies of similar aminopyridine derivatives, the N-H stretching vibrations of the primary amine are anticipated to appear in the region of 3300-3500 cm⁻¹. researchgate.net Specifically, asymmetric and symmetric stretching modes would likely be observed. The pyridine ring C-H stretching vibrations are typically found around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 1000-1200 cm⁻¹ and 500-700 cm⁻¹ regions, respectively. Detailed analysis of the FTIR spectrum of related compounds like 2-amino-5-bromopyridine (B118841) provides a basis for these assignments. researchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric Stretch | ~3450 |

| Amino (N-H) | Symmetric Stretch | ~3350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1200 |

| C-Br | Stretch | 500 - 700 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general FTIR correlation tables. Actual experimental values may vary.

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the FTIR spectrum. Studies on pyridine and its derivatives have shown that the ring breathing modes are typically strong in the Raman spectrum, appearing around 1000 cm⁻¹. The C-Br and C-F bonds are also expected to produce characteristic Raman signals. The analysis of FT-Raman spectra of related halogenated pyridines can aid in the precise assignment of these vibrational modes. nih.gov

Linear-dichroic infrared (LD-IR) spectroscopy is a specialized technique used to determine the orientation of molecules within an ordered sample, such as a stretched polymer film or a liquid crystal. nih.gov By measuring the differential absorption of linearly polarized infrared light, the orientation of specific transition dipole moments, and thus the orientation of the functional groups, can be determined. researchgate.net For this compound, this technique could be employed to study its alignment in an anisotropic environment. The dichroic ratios of the N-H, C-H, and C-halogen stretching bands would provide information about the preferred orientation of the pyridine ring and its substituents. While no specific LD-IR studies on this compound have been reported, the methodology has been successfully applied to various pyridine derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The fluorine atom at the 5-position is strongly electronegative and is expected to deshield the adjacent protons. The amino group at the 3-position is an electron-donating group and would cause a shielding effect. The bromine atom at the 2-position also influences the electronic environment.

By analyzing the ¹H NMR spectra of similar compounds such as 3-bromo-5-fluoropyridine (B183902) chemicalbook.com and various aminopyridines, the expected chemical shifts can be estimated. The two aromatic protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The amino protons typically appear as a broad singlet.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.0 - 7.5 | d or dd |

| H-6 | 7.8 - 8.3 | d or dd |

| NH₂ | 4.0 - 5.0 | br s |

Note: The data in this table is predicted based on the analysis of structurally similar compounds. The solvent used can significantly influence the chemical shifts.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are highly dependent on the attached substituents. The carbon atom attached to the fluorine (C-5) will show a large downfield shift and will appear as a doublet due to C-F coupling. The carbon attached to bromine (C-2) will also be significantly affected. The carbon bearing the amino group (C-3) will be shielded.

Analysis of the ¹³C NMR spectra of related substituted pyridines provides a basis for predicting the chemical shifts. researchgate.net

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 110 - 120 |

| C-3 | 140 - 150 |

| C-4 | 120 - 130 |

| C-5 | 150 - 160 (d, ¹JCF) |

| C-6 | 135 - 145 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds. The solvent and the specific coupling constants (J-values) are not included but are crucial for a complete analysis.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.com The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment within the pyridine ring. The position of the fluorine atom, along with the electronic effects of the amino and bromo substituents, significantly influences the observed chemical shift.

The chemical shift in ¹⁹F NMR is affected by both shielding and deshielding effects. alfa-chemistry.com Electron-donating groups increase electron density around the fluorine nucleus, causing an upfield shift (lower ppm values), while electron-withdrawing groups decrease electron density, leading to a downfield shift (higher ppm values). alfa-chemistry.com In aromatic systems like pyridine, resonance effects can also play a complex role in determining the final chemical shift. alfa-chemistry.com

The typical range for ¹⁹F chemical shifts in aromatic compounds (ArF) is between +80 to +170 ppm relative to neat CFCl₃. ucsb.edu However, the specific value for this compound will be unique due to the combined influence of the bromine and amino groups. For comparison, the chemical shift of 3-fluoropyridine (B146971) in CDCl₃ has been reported. spectrabase.com The study of various fluorinated aromatic compounds has shown that ¹⁹F chemical shifts can span a wide range, for example, from -60 to -172 ppm in some instances. researchgate.net Computational methods are also employed to predict ¹⁹F NMR chemical shifts, which can aid in the structural assignment of complex fluorinated molecules. researchgate.netnih.gov

A table of representative ¹⁹F NMR chemical shifts for various fluorinated pyridine derivatives can provide a valuable reference for understanding the substituent effects on the fluorine resonance in this compound.

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Fluorinated Pyridine Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Reference |

| 3-Fluoropyridine | CDCl₃ | Not specified in abstract | spectrabase.com |

| 5-Bromo-2-fluoropyridine | Not specified | Not specified in abstract | ossila.com |

| 2-Bromo-3-fluoro-5-methoxypyridine | Not specified | Not specified in abstract | bldpharm.com |

| 3-Bromo-5-fluoropyridine-2-carbonitrile | Not specified | Not specified in abstract | synquestlabs.com |

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₅H₄BrFN₂), the theoretical exact mass is a key identifier. sigmaaldrich.com HRMS can confirm this exact mass with a high degree of confidence.

The technique is often coupled with chromatography to analyze complex mixtures and has been used to identify unknown halogenated compounds in various samples. researchgate.net In the context of substituted pyridines, HRMS is a standard characterization method. mdpi.com For instance, the HRMS data for 4′-(3-fluoro-5-methylphenyl)-2,2′:6′,2″-terpyridine showed the [M+H]⁺ ion at m/z 346.1151, which was in close agreement with the calculated value of 346.1150. mdpi.com This level of accuracy is crucial for confirming the identity of newly synthesized derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and analysis. This method is widely used for the analysis of halogenated compounds, including brominated flame retardants. thermofisher.comnih.govnih.gov

In a typical GC-MS analysis of brominated compounds, specific fragmentation patterns are observed. For many polybrominated compounds, the molecular ion (M⁺) and the fragment corresponding to the loss of two bromine atoms ([M-2Br]⁺) are often the most abundant ions. thermofisher.com The relative intensity of these ions can depend on the degree of bromination and the instrumental conditions. thermofisher.com For this compound, GC-MS would provide information on its retention time, molecular ion peak, and characteristic fragmentation pattern, which would be influenced by the presence of bromine, fluorine, and the amino group. The use of advanced ionization techniques like atmospheric pressure chemical ionization (APCI) coupled with GC-MS/MS can enhance sensitivity and specificity for the analysis of brominated compounds. chromatographyonline.com

Table 2: GC-MS Parameters for Analysis of Brominated Compounds

| Parameter | Value | Reference |

| GC Column | TRACE TR-5MS (15 m x 0.25 mm, 0.1 µm film) | thermofisher.com |

| Injector Temperature | 280 °C | thermofisher.com |

| Carrier Gas | Helium | thermofisher.com |

| Oven Program | 120 °C (2 min), then 15 °C/min to 230 °C, etc. | thermofisher.com |

| MS Ionization Mode | Electron Ionization (EI) | thermofisher.com |

| Mass Spectrometer | High Resolution Mass Spectrometer | thermofisher.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

The study of crystal packing provides insights into the stability and physical properties of the solid. For example, in a series of substituted terpyridines, it was observed that the introduction of different substituents led to significant changes in the crystal packing, from a herringbone assembly to a layer-like packing, driven by π-stacking and N···H–C hydrogen bonding. mdpi.com Analysis of the Hirshfeld surface can be used to visualize and quantify these intermolecular interactions. researchgate.net Understanding the hydrogen bonding network and molecular packing is essential for predicting the material properties of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of pyridine exhibits a prominent π→π* transition at approximately 240 nm and a significantly less intense n→π* transition in the 320-380 nm region. libretexts.org The substituents on the pyridine ring in this compound—an amino group at position 3, a bromine atom at position 2, and a fluorine atom at position 5—are expected to cause shifts in these absorption bands.

The amino group (-NH₂) is a strong auxochrome, meaning it can intensify and shift the absorption bands to longer wavelengths (a bathochromic or red shift). This is due to the donation of the nitrogen lone pair electrons into the π-system of the pyridine ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. In an acidic solution of hydrochloric acid, 3-aminopyridine displays two characteristic absorption bands at 249 nm and 317 nm.

Halogen substituents, such as bromine and fluorine, have a more complex influence, exhibiting both inductive (-I) and resonance (+R) effects. The inductive effect, being electron-withdrawing, generally causes a hypsochromic (blue) shift, while the resonance effect, involving the donation of lone pair electrons, can lead to a bathochromic shift. For halogens, the inductive effect typically dominates.

A study of 2-fluoro-5-bromopyridine revealed three distinct π* ← π transition systems. The first system's origin (0,0 band) in the vapor phase is at 35944 cm⁻¹ (approximately 278 nm), with other band maxima at 48346 cm⁻¹ (around 207 nm) and 52701 cm⁻¹ (approximately 190 nm). nih.gov In solution, the positions of these bands are influenced by the solvent. The n→π* transition in 2-bromopyridine (B144113) is also noted to be sensitive to solvent polarity.

Based on the individual effects of these substituents, the UV-Vis spectrum of this compound is predicted to show a complex pattern of absorption bands. The strong electron-donating amino group is likely to cause a significant red shift of the primary π→π* band of pyridine. The electron-withdrawing effects of the bromine and fluorine atoms will likely counteract this shift to some extent, while also potentially influencing the fine structure of the spectrum. The n→π* transition is expected to be present but may be weak and could be obscured by the more intense π→π* bands, especially with the bathochromic shift induced by the amino group.

To provide a clearer, albeit predictive, picture, the following table summarizes the UV-Vis absorption data for relevant pyridine derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Pyridine | Various | ~240 | - | π→π |

| 320-380 | Low | n→π | ||

| 3-Aminopyridine | 0.5 M HCl | 249 | - | - |

| 317 | - | - | ||

| 2-Fluoro-5-bromopyridine | Vapor | ~278 (0,0 band) | - | π→π |

| ~207 | - | π→π | ||

| ~190 | - | π→π* |

Data for molar absorptivity is not available in the cited sources.

Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can further elucidate the electronic transitions by predicting absorption wavelengths and oscillator strengths, providing a more detailed understanding of the electronic structure of this compound and its derivatives.

Spectroscopic and Structural Elucidation of 3 Amino 2 Bromo 5 Fluoropyridine and Its Derivatives

Emerging Trends in Synthetic Methodologies for Halogenated Pyridines

Recent advancements in synthetic chemistry are providing new avenues for the preparation of halogenated pyridines. Traditional methods for pyridine (B92270) halogenation often require harsh conditions and can result in mixtures of products. chemrxiv.org Modern approaches are focused on achieving higher selectivity and milder reaction conditions. One emerging trend is the use of a ring-opening, halogenation, ring-closing strategy, which temporarily transforms the pyridine into a more reactive intermediate that can undergo regioselective halogenation. chemrxiv.orgresearchgate.net Another innovative approach involves the use of designed phosphine (B1218219) reagents that can be installed at a specific position on the pyridine ring and subsequently displaced by a halide. nih.gov These newer methods offer greater control over the placement of halogen atoms on the pyridine scaffold.

Unexplored Reactivity and Derivatization Pathways

The unique electronic properties conferred by halogen atoms on the aminopyridine scaffold open up possibilities for unexplored reactivity. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms can lead to novel chemical transformations. Research into the reactivity of halogenated aminopyridines with various reagents, including metals and interhalogens, can reveal new pathways for derivatization. researchgate.net Furthermore, the ability of halogens to participate in halogen bonding can be exploited to direct the self-assembly of molecules and influence their crystal structures, an area that holds potential for the design of new materials. mdpi.com

Advancements in Computational Design and Prediction for Pyridine Scaffolds

Computational chemistry is playing an increasingly important role in the design and development of new molecules based on pyridine scaffolds. dovepress.comnih.gov Computational methods can be used to predict the reactivity of halogenated aminopyridines, guiding the design of synthetic routes and the prediction of reaction outcomes. nih.gov Furthermore, in silico studies are being used to understand the interactions of these molecules with biological targets, aiding in the rational design of new drugs. dovepress.comresearchgate.net The use of computational tools to predict the properties of pyridine derivatives can accelerate the discovery of new therapeutic agents and functional materials. nih.gov

Theoretical and Computational Chemistry Studies on 3 Amino 2 Bromo 5 Fluoropyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and energetic landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 3-Amino-2-Bromo-5-fluoropyridine, DFT calculations, likely employing a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a basis set like 6-311++G(d,p), would be used to determine its electronic structure and properties.

These calculations would yield crucial information, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen of the amino group would be expected to be an electron-rich (nucleophilic) center, while the pyridine (B92270) ring nitrogen and the carbon atoms attached to the electronegative fluorine and bromine atoms would be relatively electron-poor.

Some commercially available databases provide predicted properties for this compound. For example, the Topological Polar Surface Area (TPSA), a measure of the surface area of polar atoms, is calculated to be 38.91 Ų. chemscene.com The predicted LogP (octanol-water partition coefficient), an indicator of hydrophilicity, is 1.5654. chemscene.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

| TPSA | 38.91 Ų chemscene.com | Sum of surfaces of polar atoms; influences membrane permeability. |

| LogP | 1.5654 chemscene.com | Measure of lipophilicity. |

Note: The HOMO, LUMO, and Dipole Moment values are illustrative and based on typical values for similar heterocyclic compounds. The TPSA and LogP values are from a public database.

Ab Initio and Semi-Empirical Methods for Molecular Geometry and Energy

Prior to DFT calculations, or as a complementary approach, ab initio methods like Hartree-Fock (HF) or more computationally intensive methods like Møller-Plesset perturbation theory (MP2) could be used to optimize the molecular geometry of this compound. These methods solve the Schrödinger equation without empirical parameters, offering a high level of theory.

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For example, one would expect a largely planar pyridine ring, with specific bond lengths for C-N, C-C, C-F, C-Br, and C-NH2 that are influenced by the electronic effects of the substituents.

Semi-empirical methods, which use parameters derived from experimental data, could also be employed for a faster, albeit less accurate, initial geometry optimization or for studying very large systems involving this molecule.

Table 2: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Illustrative Value (Å or °) |

| C2-Br Bond Length | 1.90 Å |

| C3-N (amino) Bond Length | 1.38 Å |

| C5-F Bond Length | 1.35 Å |

| C2-C3-N (amino) Angle | 121° |

| F-C5-C4 Angle | 118° |

Note: These values are illustrative and represent typical bond lengths and angles for such a substituted pyridine, which would be precisely determined through computational optimization.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict how and where a molecule is likely to react. By analyzing the electronic properties derived from quantum chemical calculations, one can infer the reactivity of this compound. The MEP map, as mentioned, is a primary tool for this, highlighting the nucleophilic and electrophilic sites.

Furthermore, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These functions indicate the change in electron density at a particular point when an electron is added to or removed from the molecule, thus identifying the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, the amino group and certain positions on the pyridine ring would be of particular interest for their potential roles in chemical reactions.

Analysis of Intermolecular Interactions and Self-Association Phenomena

The bromine, fluorine, and amino groups on the pyridine ring are all capable of participating in various intermolecular interactions, such as hydrogen bonding (with the amino group as a donor and the ring nitrogen or fluorine as potential acceptors) and halogen bonding (with the bromine atom). These interactions are crucial in determining the solid-state structure (crystal packing) and the behavior of the compound in solution.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, can be used to study these weak interactions in dimers or larger clusters of this compound. These analyses can identify and characterize the strength and nature of hydrogen bonds, halogen bonds, and van der Waals interactions, which would explain its melting point and solubility characteristics.

Computational Modeling of Spectroscopic Data

Theoretical calculations are invaluable for interpreting experimental spectroscopic data. For this compound, computational modeling can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

By performing a frequency calculation after geometry optimization (typically using DFT), the vibrational modes of the molecule can be determined. These calculated frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to aid in the assignment of the observed spectral bands to specific molecular vibrations, such as the N-H stretches of the amino group, the C-F and C-Br stretches, and the various pyridine ring vibrations.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts, when compared to experimental data, can help to confirm the structure of the molecule and the assignment of the resonances.

Applications of 3 Amino 2 Bromo 5 Fluoropyridine in Complex Molecule Synthesis and Advanced Materials

Role as a Key Intermediate in Advanced Organic Synthesis

In the field of organic synthesis, which involves the strategic construction of complex organic molecules, 3-Amino-2-Bromo-5-fluoropyridine serves as a crucial intermediate. dcfinechemicals.com Intermediates are molecular frameworks that provide the core structure for building more elaborate compounds. The utility of this specific pyridine (B92270) derivative lies in the distinct reactivity of its functional groups. The bromine atom can be readily substituted or used in cross-coupling reactions, the amino group can be transformed into a variety of other functionalities or used as a nucleophile, and the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule.

This trifunctional nature allows chemists to perform sequential and site-selective reactions, building molecular complexity in a controlled manner. The pyridine ring itself is a "privileged scaffold," a structural motif frequently found in biologically active compounds, further enhancing the value of its derivatives. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40427367 (for 2-Bromo-5-fluoropyridin-3-amine) | nih.gov |

| Molecular Formula | C₅H₄BrFN₂ | sigmaaldrich.com |

| Molecular Weight | 191.00 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 114-116 °C | sigmaaldrich.com |

Scaffold for the Development of Bioactive Organic Molecules

A molecular scaffold is a core structure upon which various functional groups can be systematically added to create a library of related compounds for biological screening. nih.gov this compound is an exemplary scaffold for designing and synthesizing new bioactive molecules. targetmol.com The pyridine core is a common feature in many pharmaceuticals and agrochemicals. nih.govvivanacl.com

Researchers can leverage the compound's functional groups as handles for diversification. For instance, the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The amino group can be acylated or can participate in condensation reactions to form larger, more complex heterocyclic systems. This "scaffold hopping" strategy, where a known bioactive core is replaced with a similar one like a substituted pyridine, is a common technique in drug discovery to generate new compounds with potentially improved properties. nih.gov The synthesis of thieno[2,3-b]pyridine (B153569) analogues, which have shown potent anti-proliferative activity in cancer cell lines, highlights the importance of the substituted pyridine scaffold in medicinal chemistry. mdpi.com

Precursor for Diverse Heterocyclic Compound Libraries

The creation of compound libraries—large collections of structurally related molecules—is a cornerstone of modern drug discovery and materials science. This compound is an ideal precursor for generating diverse libraries of heterocyclic compounds. Its multiple reaction sites enable chemists to apply combinatorial chemistry principles, where different building blocks are systematically combined to produce a multitude of final products from a single starting material.

For example, starting with this compound, one can:

Modify the amino group: Convert it to an amide, sulfonamide, or use it to construct a new fused ring.

Substitute the bromo group: Employ various cross-coupling reactions to introduce diverse substituents. The synthesis of 2-amino-5-fluoropyridines often proceeds from 2-bromo-5-fluoropyridine (B41290), demonstrating the utility of the bromo-group as a reactive handle for amination. rsc.org

This systematic approach allows for the rapid exploration of chemical space around the fluorinated pyridine core, increasing the probability of discovering compounds with desired biological activities or material properties.

Utility in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities through complex manufacturing processes for specialized applications, such as pharmaceuticals, agrochemicals, and electronic chemicals. dcfinechemicals.comvivanacl.com this compound is a valuable building block in this sector. Its well-defined structure and predictable reactivity make it a reliable starting material for multi-step syntheses that demand high purity and yield.

The compound's utility in fine chemical synthesis is underscored by its role as a raw material for the pharmaceutical and agrochemical industries. vivanacl.com Fluorinated organic compounds, in particular, are of great interest in these fields because the inclusion of fluorine can enhance a molecule's metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom in this compound makes it a sought-after precursor for creating next-generation drugs and pesticides.

Potential Contributions to Functional Materials Development

Beyond its role in life sciences, the structural and electronic features of this compound suggest its potential use in the development of advanced functional materials. These are materials designed to possess specific properties, such as conductivity, light emission, or unique reactivity. The pyridine ring, being an electron-deficient aromatic system, combined with the electron-withdrawing fluorine atom, can be incorporated into polymers or macrocycles intended for applications in organic electronics.

A related isomer, 5-bromo-2-fluoropyridine, has been used to prepare reagents for labeling oligonucleotides, which are key components in diagnostics and biotechnology. fishersci.at This points to the broader utility of bromo-fluoro-pyridine scaffolds in creating functional biomaterials. Furthermore, its classification as a raw material for electronics chemicals indicates its potential incorporation into organic light-emitting diodes (OLEDs), sensors, or other specialized electronic components where fine-tuning of molecular electronic properties is critical. vivanacl.com

Q & A

Q. Q1. What are the optimal synthetic routes for 3-Amino-2-Bromo-5-fluoropyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and amination steps. For example:

- Bromination of fluoropyridine precursors : Direct bromination of 3-amino-5-fluoropyridine using bromine or N-bromosuccinimide (NBS) under controlled temperatures (70–90°C) can yield the target compound .

- Fluorination of brominated intermediates : Fluorine can be introduced via halogen exchange reactions (e.g., using KF or CsF in polar aprotic solvents like DMF) .

Key Data:

- Melting Point : 97–101°C (purity >97%) .

- Yield Optimization : Excess brominating agents (1.2–1.5 eq.) improve regioselectivity, but higher temperatures (>100°C) may degrade the amino group .

Basic Research: How to resolve spectral contradictions in characterizing this compound?

Methodological Answer:

Contradictions in NMR/IR data often arise from tautomerism or solvent effects.

- NMR Analysis : Use deuterated DMSO to stabilize the amino group and reduce tautomeric shifts. Compare with computational predictions (e.g., DFT for [13]C/[1]H chemical shifts) .

- IR Validation : The NH₂ stretch (3300–3500 cm⁻¹) should appear as a doublet, while C-F and C-Br stretches occur at 1100–1200 cm⁻¹ and 600–700 cm⁻¹, respectively. Discrepancies may indicate impurities or incomplete functionalization .

Advanced Research: How to design coupling reactions using this compound as a building block?

Methodological Answer:

The bromine and fluorine substituents enable cross-coupling reactions:

- Suzuki Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. The fluorine atom stabilizes the pyridine ring against side reactions .

- Buchwald-Hartwig Amination : Replace Br with amines using Pd₂(dba)₃ and Xantphos. Note that the electron-withdrawing fluorine may slow reactivity; higher catalyst loading (5–10 mol%) is recommended .

Q. Data Contradiction Alert :

- Some studies report lower yields in Suzuki reactions due to steric hindrance from the amino group. Mitigate by protecting the NH₂ group with Boc before coupling .

Advanced Research: Computational insights into the electronic structure of this compound

Methodological Answer:

Density functional theory (DFT) can predict reactivity and tautomer stability:

Q. Table: Calculated vs. Experimental Bond Lengths (Å)

| Bond | B3LYP/6-311++G(d,p) | Experimental (XRD) |

|---|---|---|

| C-Br | 1.89 | 1.91 |

| C-F | 1.34 | 1.33 |

| C-NH₂ | 1.36 | 1.38 |

Advanced Research: How to analyze competing reaction pathways in functionalizing this compound?

Methodological Answer:

Competition between bromine substitution and amino group reactivity can be studied via:

- Kinetic Isotope Effects (KIE) : Compare rates of Br substitution in protiated vs. deuterated solvents to identify rate-determining steps .

- DFT Transition-State Modeling : Calculate activation barriers for pathways like SNAr (Br substitution) vs. NH₂ deprotonation. Fluorine’s meta-directing effect favors substitution at C2 over C6 .

Critical Note :

Contradictory reports on regioselectivity may stem from solvent polarity. For example, DMSO stabilizes charged intermediates, favoring SNAr, while toluene promotes radical pathways .

Basic Research: Safe handling and stability of this compound

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation of the NH₂ group .

- Decomposition Risks : Exposure to moisture or light may hydrolyze Br to HBr, requiring neutralization with NaHCO₃ .

Advanced Research: Applications in medicinal chemistry – How to design analogs with enhanced bioactivity?

Methodological Answer:

- Bioisosteric Replacement : Replace Br with CF₃ (using Cu-mediated trifluoromethylation) to improve metabolic stability .

- SAR Studies : Modify the amino group to sulfonamides or acylated derivatives. Computational docking (e.g., AutoDock Vina) can predict binding affinity changes .

Data Gap :

Limited experimental data on in vivo toxicity. Prioritize in silico ADMET predictions (e.g., SwissADME) before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.